molecular formula C17H15N5O5S2 B2496457 2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide CAS No. 1396682-71-5

2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide

Cat. No. B2496457
CAS RN: 1396682-71-5
M. Wt: 433.46
InChI Key: RJRRTDNKZRUXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to this molecule often involves multiple steps, including the use of copper-catalyzed intramolecular cyclization of functionalized enamides, leading to oxazole derivatives. For instance, Kumar et al. (2012) detailed a two-step synthesis involving intramolecular copper-catalyzed cyclization to produce 2-phenyl-4,5-substituted oxazoles. Similarly, Sharba et al. (2005) described creating new heterocyclic derivatives from cyclopropane dicarboxylic acid, incorporating thiadiazole and 1,2,4-triazole moieties (Kumar, S. V., Saraiah, B., Misra, N., & Ila, H., 2012); (Sharba, A., Al-Bayati, R. H., Rezki, N., & Aouad, M., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analyses, including crystal structure determination. Lu et al. (2021) synthesized and analyzed the crystal structure of a molecule with antiproliferative activity, highlighting the detailed molecular architecture that could share similarities with the compound (Lu, J., Zhao, J., Sun, M., Ji, X., Huang, P., & Ge, H., 2021).

Scientific Research Applications

Pharmacological Research and Drug Development

Compounds with sulfamoyl and oxazole groups, such as sulphonamides, have been extensively studied for their pharmacological properties, including antibacterial activity and potential therapeutic applications in treating various conditions. Sulphonamides, for instance, are among the most frequent aetiological agents in severe drug-induced cutaneous hypersensitivity reactions, indicating a critical role in immunological research and drug hypersensitivity studies (Hertl, Jugert, & Merk, 1995). This highlights the relevance of such compounds in understanding drug interactions with the immune system and in the development of safer pharmaceutical agents.

Mechanistic Studies in Biochemistry

The biochemical pathways involved in the metabolism and action of drugs are crucial for the design of new therapeutic agents. Research on compounds like tiazofurin, which shares the oxazole moiety, provides insights into the enzyme inhibition and activation mechanisms. Tiazofurin's antitumor activity, for example, is related to its ability to deplete guanine nucleotides, indicating the potential of oxazole derivatives in targeting specific metabolic pathways for cancer treatment (Maroun & Stewart, 2004).

Toxicology and Safety Assessment

Understanding the toxicity and safety profile of compounds is essential in drug development. The adverse effects and safety concerns associated with sulphonamides, for instance, have been thoroughly investigated, providing a framework for assessing new compounds with similar functional groups. Studies on sulfamethoxazole-trimethoprim and its implications on conditions like glaucoma and hypersensitivity reactions emphasize the importance of thorough toxicological evaluation (Spadoni et al., 2007).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S2/c23-14(10-1-2-10)21-16-20-13(9-27-16)15(24)19-11-3-5-12(6-4-11)29(25,26)22-17-18-7-8-28-17/h3-10H,1-2H2,(H,18,22)(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRRTDNKZRUXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.